(3-Fluoro-4-methylbenzyl)boronic acid
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Overview
Description
(3-Fluoro-4-methylbenzyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a benzyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylbenzyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 3-fluoro-4-methylbenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylbenzyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction of the boronic acid group can yield the corresponding alkane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Alkanes.
Scientific Research Applications
(3-Fluoro-4-methylbenzyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylbenzyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and methyl substituents, making it less sterically hindered.
4-Methylphenylboronic Acid: Similar but lacks the fluorine substituent.
3-Fluorophenylboronic Acid: Similar but lacks the methyl substituent.
Uniqueness
(3-Fluoro-4-methylbenzyl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the benzyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H10BFO2 |
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Molecular Weight |
167.98 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)methylboronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
OUXJUNIEIYZABT-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=C(C=C1)C)F)(O)O |
Origin of Product |
United States |
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